2-Amino-2-(2-methylpyridin-3-yl)acetic acid
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Overview
Description
2-Amino-2-(2-methylpyridin-3-yl)acetic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 2-position and an amino group at the 2-position of the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methylpyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-2-(2-methylpyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: A structurally related compound with similar chemical properties.
2-Amino-2-(3-methylpyridin-4-yl)acetic acid: Another analog with a different substitution pattern on the pyridine ring.
Uniqueness
2-Amino-2-(2-methylpyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-amino-2-(2-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(3-2-4-10-5)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12) |
InChI Key |
NFIAUBRYHALJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(C(=O)O)N |
Origin of Product |
United States |
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